molecular formula C15H16ClNO2S B2933126 N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide CAS No. 1795196-28-9

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide

Cat. No. B2933126
CAS RN: 1795196-28-9
M. Wt: 309.81
InChI Key: RMBKMSBGKSGBSE-UHFFFAOYSA-N
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Description

“N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds often involves lithiation reactions . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . The reactions were carried out at -78°C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .

Scientific Research Applications

Synthesis Techniques and Molecular Interactions

  • Synthesis and Photochemistry : The synthesis of benzofuro-and benzothieno-phenanthridones through a twofold photochemical dehydrocyclization reaction showcases the chemical versatility of related carboxamides. These compounds were synthesized and subjected to UV oxidative irradiation, leading to the isolation of specific phenanthridinones, demonstrating the compound's utility in complex organic synthesis processes (Karminski-Zamola & Bajić, 1989).

  • Dearomatising Rearrangements : Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation upon treatment with lithiated agents, leading to the formation of novel cyclic compounds. This demonstrates the compound's role in facilitating significant structural transformations in organic chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).

  • Fluorescence Quenching Studies : Investigations into the fluorescence quenching of carboxamides by various agents in different solvents have provided insights into the mechanisms of molecular interactions. These studies highlight the compound's utility in understanding quenching mechanisms and the influence of solvent environments on such processes (Patil et al., 2013).

Polymerization and Material Science Applications

  • Electrochemically Polymerized Derivatives : Research on the polymerization of terthiophene derivatives with aromatic substituents indicates the influence of these substituents on the polymerizability and properties of the resulting polymers. Such studies are crucial for developing new materials with tailored electrical properties (Visy, Lukkari, & Kankare, 1994).

Bioactivity and Medicinal Chemistry

  • Anti-Inflammatory and Antioxidant Activity : The synthesis and screening of acid chloride derivatives of similar compounds for in vitro anti-inflammatory and antioxidant activities have shown promise compared to standard drugs like ibuprofen and ascorbic acid. This highlights the potential medicinal applications of these compounds in treating inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).

Future Directions

Thiophene and its derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-15(19-2,12-4-3-5-13(16)8-12)10-17-14(18)11-6-7-20-9-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKMSBGKSGBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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